1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine
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Overview
Description
1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The pathways involved include modulation of kinase activity and interference with cellular signaling processes .
Comparison with Similar Compounds
Compared to other triazolopyridazines, 1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and fluorophenyl group. Similar compounds include:
- 6-(difluoro(6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl)quinoline
- 3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C15H16FN5 |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
1-[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C15H16FN5/c1-9(2)14(17)15-19-18-13-8-7-12(20-21(13)15)10-3-5-11(16)6-4-10/h3-9,14H,17H2,1-2H3 |
InChI Key |
HUXKZFWCSOFXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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